![molecular formula C27H42N2O10 B3025847 N-[(1R,2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-octanamide-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-d15, (2R,3R)-2,3-dihydroxybutanedioate](/img/structure/B3025847.png)
N-[(1R,2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-octanamide-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-d15, (2R,3R)-2,3-dihydroxybutanedioate
Vue d'ensemble
Description
Eliglustat-d15 (tartrate) est un dérivé marqué au deutérium de l'éliglustat tartrate, un inhibiteur de la synthase de glucosylcéramide. Ce composé est principalement utilisé dans le traitement de la maladie de Gaucher, une maladie génétique rare caractérisée par l'accumulation de glucosylcéramide dans divers organes en raison d'une déficience de l'enzyme acide bêta-glucosidase . Le marquage au deutérium dans Eliglustat-d15 (tartrate) améliore sa stabilité et permet un suivi précis dans les études pharmacocinétiques .
Mécanisme D'action
Target of Action
Eliglustat-d15 (tartrate), also known as N-[(1R,2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-octanamide-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-d15, (2R,3R)-2,3-dihydroxybutanedioate, primarily targets glucosylceramide synthase , an enzyme involved in the production of glycosphingolipids .
Mode of Action
Eliglustat acts as a potent and specific inhibitor of glucosylceramide synthase . It reduces the production of glucosylceramide by inhibiting this rate-limiting enzyme in the production of glycosphingolipids . This action helps balance the deficiency of acid β-glucosidase .
Biochemical Pathways
In patients with Gaucher disease, a rare genetic disorder characterized by the deficiency of acid β-glucosidase, there is an accumulation of glucosylceramide. This accumulation leads to the formation of Gaucher cells that infiltrate the liver, spleen, bone marrow, and other organs, leading to complications such as anemia and thrombocytopenia . By inhibiting glucosylceramide synthase, eliglustat reduces the accumulation of glucosylceramide .
Pharmacokinetics
Eliglustat is mainly metabolized by CYP2D6 . The systemic exposure (Cmax and AUC) of eliglustat at a given dose depends on the CYP2D6 phenotype . In CYP2D6 extensive metabolizers (EMs) and intermediate metabolizers (IMs), the pharmacokinetics of eliglustat is time-dependent, and the systemic exposure increases in a more than dose-proportional manner .
Result of Action
The inhibition of glucosylceramide synthase by eliglustat reduces the accumulation of glucosylceramide . This action helps to prevent the formation of Gaucher cells, thereby alleviating the clinical manifestations of Gaucher disease . In clinical trials, plasma GL-1 levels were elevated in the majority of treatment-naïve GD1 patients and decreased with eliglustat treatment .
Action Environment
The action, efficacy, and stability of eliglustat are influenced by environmental factors such as the presence of other drugs that inhibit CYP2D6 or CYP3A . These inhibitors can substantially increase eliglustat exposure and result in prolongation of the PR, corrected QT (QTc), and/or QRS intervals, possibly resulting in cardiac arrhythmias .
Analyse Biochimique
Biochemical Properties
Eliglustat-d15 (tartrate) interacts with glucosylceramide synthase, inhibiting its function . This enzyme is responsible for the production of glucosylceramide, a type of glycosphingolipid . By inhibiting this enzyme, Eliglustat-d15 (tartrate) reduces the accumulation of glucosylceramide .
Cellular Effects
Eliglustat-d15 (tartrate) has significant effects on various types of cells and cellular processes. It decreases cell surface levels of the gangliosides GM 1 and GM 3 in K562 and B16/F10 cells . In Gaucher disease, a genetic disorder characterized by the accumulation of glucosylceramide, Eliglustat-d15 (tartrate) reduces this accumulation, thereby helping the affected organs to function better .
Molecular Mechanism
The molecular mechanism of action of Eliglustat-d15 (tartrate) involves the inhibition of glucosylceramide synthase . This enzyme is responsible for the production of glucosylceramide, a type of glycosphingolipid . By inhibiting this enzyme, Eliglustat-d15 (tartrate) reduces the accumulation of glucosylceramide .
Temporal Effects in Laboratory Settings
In a 9-month phase 3 ENGAGE trial, Eliglustat-d15 (tartrate) significantly improved haematological endpoints and reduced organomegaly compared with placebo in treatment-naive adults with Gaucher disease type 1 . During long-term treatment with Eliglustat-d15 (tartrate) (≤4 years) in the extension period of each of these pivotal trials and a phase 2 trial, patients experienced sustained improvements in visceral, haematological and skeletal endpoints .
Dosage Effects in Animal Models
The effects of Eliglustat-d15 (tartrate) vary with different dosages in animal models. For instance, Eliglustat (150 mg/kg per day) decreases glucosylceramide levels in the liver and lungs of D409V/null mice, a model of Gaucher disease .
Metabolic Pathways
The primary metabolic pathways of Eliglustat-d15 (tartrate) involve the sequential oxidation of the octanoyl moiety and the 2,3-dihydro-1,4-benzodioxane moiety . The combination of these two pathways results in the production of several oxidative metabolites .
Méthodes De Préparation
La synthèse de l'Eliglustat-d15 (tartrate) implique plusieurs étapes, commençant par la préparation des intermédiaires marqués au deutérium. Le processus comprend généralement :
Réaction de couplage : L'étape initiale implique le couplage du S-(+)-2-phényl glycinol avec le phényl bromoacétate.
Hydrogénation : L'intermédiaire est ensuite soumis à une hydrogénation pour introduire des atomes de deutérium.
Cyclisation : L'intermédiaire hydrogéné subit une cyclisation pour former la structure principale de l'éliglustat.
Formation de tartrate : Enfin, le composé est mis à réagir avec l'acide tartrique pour former le sel de tartrate.
Les méthodes de production industrielle se concentrent sur l'optimisation de ces étapes pour garantir un rendement et une pureté élevés. Le processus peut impliquer l'utilisation de techniques avancées telles que la chromatographie pour la purification et la cristallisation pour obtenir le produit final .
Analyse Des Réactions Chimiques
Eliglustat-d15 (tartrate) subit diverses réactions chimiques, notamment :
Les réactifs et conditions courants utilisés dans ces réactions comprennent des solvants organiques comme le dichlorométhane, des catalyseurs tels que le palladium sur carbone, et le contrôle de la température pour optimiser les vitesses de réaction . Les principaux produits formés à partir de ces réactions sont généralement des dérivés du composé d'origine avec des groupes fonctionnels modifiés .
Applications de recherche scientifique
Eliglustat-d15 (tartrate) a une large gamme d'applications de recherche scientifique :
Mécanisme d'action
Eliglustat-d15 (tartrate) exerce ses effets en inhibant l'enzyme synthase de glucosylcéramide, qui est responsable de la synthèse du glucosylcéramide . En réduisant la production de glucosylcéramide, le composé aide à prévenir son accumulation dans les cellules, atténuant ainsi les symptômes de la maladie de Gaucher . Les cibles moléculaires de Eliglustat-d15 (tartrate) comprennent le site actif de la synthase de glucosylcéramide, où il se lie et inhibe l'activité de l'enzyme .
Applications De Recherche Scientifique
Eliglustat-d15 (tartrate) has a wide range of scientific research applications:
Comparaison Avec Des Composés Similaires
Eliglustat-d15 (tartrate) est unique en raison de son marquage au deutérium, qui améliore sa stabilité et permet un suivi précis dans les études pharmacocinétiques . Des composés similaires comprennent :
Eliglustat : La forme non deutérée du composé, utilisée dans le traitement de la maladie de Gaucher.
Velaglucerase alfa : Une thérapie de remplacement enzymatique pour la maladie de Gaucher, qui fonctionne en fournissant l'enzyme déficiente plutôt qu'en inhibant sa synthèse.
Eliglustat-d15 (tartrate) se distingue par sa stabilité accrue et sa pertinence pour des études pharmacocinétiques détaillées, ce qui en fait un outil précieux dans les domaines de la recherche et de la clinique .
Activité Biologique
N-[(1R,2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-octanamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic potentials.
- Molecular Formula: C26H32N2O4
- Molecular Weight: 436.54 g/mol
- CAS Number: 1430611-23-6
Synthesis
The synthesis of N-[(1R,2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-octanamide typically involves multi-step organic reactions. The initial steps often include the formation of the 1,4-benzodioxane moiety followed by amide coupling reactions to introduce the pyrrolidine and octanamide functionalities. Detailed synthetic pathways have been documented in various studies focusing on related compounds with similar structural motifs .
Enzyme Inhibition
Research has indicated that compounds containing the 1,4-benzodioxane structure exhibit significant enzyme inhibitory activities. For instance:
- α-glucosidase Inhibition: Several derivatives have shown potent inhibition against yeast α-glucosidase. This activity is crucial for managing Type 2 Diabetes Mellitus (T2DM) by slowing carbohydrate absorption .
- Acetylcholinesterase Inhibition: Some analogs have demonstrated weak inhibitory effects on acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment .
Antitumor Activity
Compounds similar to N-[(1R,2R)-...]-octanamide have been reported to possess broad-spectrum antitumor properties. Studies indicate that they can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The benzodioxane moiety has been associated with anti-inflammatory properties. Compounds derived from this structure have shown effectiveness in reducing inflammation in animal models of inflammatory diseases .
Study 1: Enzyme Inhibition Profile
A study investigated the enzyme inhibition profile of several benzodioxane derivatives. The results indicated that compounds with structural similarities to N-[(1R,2R)-...]-octanamide exhibited significant inhibition against α-glucosidase and moderate activity against AChE. The molecular docking studies supported these findings by demonstrating favorable binding interactions with the active sites of these enzymes .
Study 2: Antitumor Efficacy
In vitro studies on cancer cell lines revealed that specific derivatives of the compound induced apoptosis through mitochondrial pathways. The study highlighted the potential of these compounds as lead candidates for further development in cancer therapy .
Comparative Biological Activity Table
Compound Name | α-glucosidase Inhibition | AChE Inhibition | Antitumor Activity |
---|---|---|---|
N-[(1R,2R)-...]-octanamide | High | Low | Moderate |
N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-acetamide | Moderate | Moderate | High |
N-(un/substituted phenyl)acetamide derivatives | Variable | High | Variable |
Propriétés
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuterio-N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]octanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O4.C4H6O6/c1-2-3-4-5-6-9-22(26)24-19(17-25-12-7-8-13-25)23(27)18-10-11-20-21(16-18)29-15-14-28-20;5-1(3(7)8)2(6)4(9)10/h10-11,16,19,23,27H,2-9,12-15,17H2,1H3,(H,24,26);1-2,5-6H,(H,7,8)(H,9,10)/t19-,23-;1-,2-/m11/s1/i1D3,2D2,3D2,4D2,5D2,6D2,9D2; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGQLUTVKDPUJS-FMLUTTPTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O.C(C(C(=O)O)O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42N2O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.